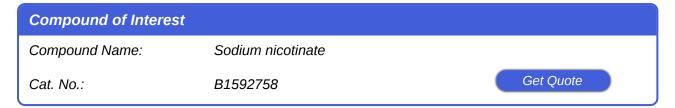


# A Technical Guide to the Thermal Behavior and Stability of Sodium Nicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior and stability of **sodium nicotinate**. Understanding these characteristics is crucial for drug development, formulation, manufacturing, and ensuring the stability of pharmaceutical products. This document details the compound's thermal decomposition pathway, summarizes quantitative data from thermal analysis, and outlines the experimental protocols used for these assessments.

# Physicochemical Properties and General Stability

**Sodium nicotinate**, the sodium salt of nicotinic acid (niacin), is a white crystalline powder.[1] It is generally stable under normal storage conditions but is known to be hygroscopic and should be stored in a cool, dry place.[1] Its high melting point, recorded as above 300°C, indicates significant thermal stability at ambient and moderately elevated temperatures.[1]



Property	Description	Citation(s)
Chemical Formula	C <sub>6</sub> H <sub>4</sub> NNaO <sub>2</sub>	[1]
CAS Number	54-86-4	
Appearance	White to off-white crystalline powder	[1]
Melting Point	> 300 °C	[1]
Stability	Stable under normal conditions; hygroscopic	[1]

# **Thermal Decomposition Pathway**

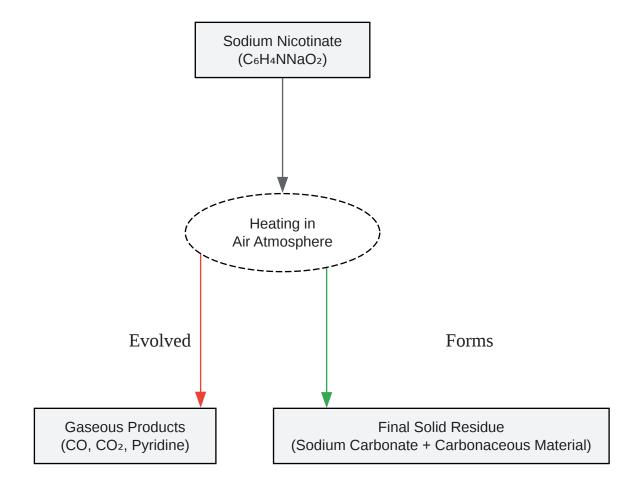
When subjected to increasing temperatures in an air atmosphere, **sodium nicotinate** undergoes a multi-stage decomposition process. The primary decomposition event involves the breakdown of the organic nicotinate moiety. Studies using thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) have identified the gaseous products evolved during this process.[2][3][4]

The key stages of decomposition are:

- Initial Decomposition: As the temperature rises, the compound begins to decompose.
- Evolved Gases: The main gaseous products released are carbon monoxide (CO), carbon dioxide (CO<sub>2</sub>), and pyridine.[2]
- Final Residue: The thermal decomposition up to 500°C results in the formation of sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) and a carbonaceous residue.[3] By 765°C, the primary solid residue is sodium carbonate.[3][4] Mass loss is still observed up to 800°C under these conditions.[3]

The overall decomposition can be visualized as follows:





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**Caption:** Thermal decomposition pathway of **sodium nicotinate**.

# **Quantitative Thermal Analysis Data**

Simultaneous Thermogravimetric and Differential Thermal Analysis (TG-DTA) provides quantitative data on the thermal events associated with the decomposition of **sodium nicotinate**. The following table summarizes the key observations from analyses conducted in a dynamic air atmosphere.



Analysis Stage	Temperature Range	Observation	Products	Citation(s)
Decomposition	Up to 500 °C	Continuous mass loss	Formation of sodium carbonate and carbonaceous residue	[3]
Final Residue Formation	Up to 765 °C	Stabilization of mass loss corresponding to the final residue	Sodium carbonate is the main solid residue	[3][4]
Further Decomposition	Up to 800 °C	Continued slow mass loss observed	Further breakdown of carbonaceous residue	[3]

#### **Experimental Protocols**

The data presented in this guide are primarily derived from studies employing simultaneous thermal analysis techniques. The detailed methodologies are crucial for the replication and interpretation of results.

### **Sample Preparation**

An aqueous solution of **sodium nicotinate** (0.1 mol L<sup>-1</sup>) is typically prepared by the neutralization of an aqueous solution of nicotinic acid with a sodium hydroxide solution (0.1 mol L<sup>-1</sup>).[2] For analysis, the solid **sodium nicotinate** sample is used.

### Simultaneous Thermal Analysis (TG-DTA/DSC)

This technique simultaneously measures the change in mass (TGA) and the difference in temperature between a sample and a reference (DTA) or the heat flow difference (DSC) as a function of temperature.

Instrumentation: TA Instruments, Model SDT 2960[2]







Sample Size: Approximately 7 mg[2]

Crucible: Alumina[2]

• Heating Rate: 10 °C min<sup>-1</sup>[2]

Atmosphere: Dynamic air with a purge gas flow rate of 100 mL min<sup>-1</sup>[2]

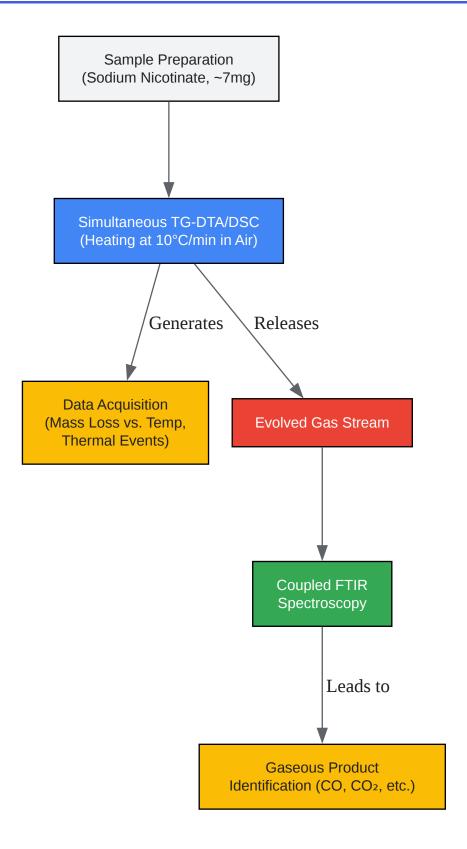
#### **Evolved Gas Analysis (EGA)**

To identify the gaseous decomposition products, the thermogravimetric analyzer is often coupled with an FTIR spectrometer.

- Technique: TG-DSC coupled to FTIR[3]
- Procedure: The gas evolved from the TG-DTA/DSC furnace is continuously transferred to the FTIR gas cell via a heated transfer line.
- Analysis: FTIR spectra of the evolved gas are recorded at regular intervals, allowing for the identification of gaseous products like CO, CO<sub>2</sub>, and pyridine based on their characteristic infrared absorption bands.[2]

The following diagram illustrates the experimental workflow for the thermal analysis of **sodium nicotinate**.





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**Caption:** Experimental workflow for thermal analysis.



#### Conclusion

Sodium nicotinate exhibits high thermal stability, with a melting point exceeding 300°C.[1] When subjected to forced thermal degradation in an air atmosphere, it decomposes to form sodium carbonate as the primary solid residue, along with the evolution of carbon monoxide, carbon dioxide, and pyridine.[2][3] The detailed understanding of its thermal profile, decomposition products, and the conditions under which degradation occurs is essential for defining appropriate storage conditions, manufacturing processes (such as drying and melt granulation), and predicting potential incompatibilities in complex drug formulations. The methodologies outlined provide a robust framework for assessing the thermal stability of sodium nicotinate and related compounds in a pharmaceutical development context.

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